molecular formula C15H18N2O B2530477 1-[(Piperidin-4-yl)methoxy]isoquinoline CAS No. 1368324-75-7

1-[(Piperidin-4-yl)methoxy]isoquinoline

Numéro de catalogue: B2530477
Numéro CAS: 1368324-75-7
Poids moléculaire: 242.322
Clé InChI: RVDCNZZPUYVLHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(Piperidin-4-yl)methoxy]isoquinoline is a promising chemical building block designed for medicinal chemistry and drug discovery research. This compound features a hybrid structure incorporating two privileged pharmacophores: an isoquinoline moiety and a piperidine system. The piperidin-4-one nucleus, a close analog of the piperidine group in this compound, is recognized in scientific literature as a versatile intermediate with significant potential for development into active pharmaceutical ingredients . Isoquinoline derivatives are frequently investigated for their biological activity. Research into related tetrahydroisoquinoline structures has demonstrated their potential as non-competitive antagonists of ionotropic glutamate receptors, a mechanism of interest for the development of new anticonvulsant agents . Furthermore, other isoquinoline alkaloids have been studied for their inhibitory activity against enzymes like soluble epoxide hydrolase (sEH), which is a target for inflammatory and cardiovascular diseases . The specific molecular architecture of 1-[(Piperidin-4-yl)methoxy]isoquinoline makes it a valuable scaffold for constructing novel compounds for high-throughput screening and lead optimization campaigns. Researchers can utilize this intermediate to explore structure-activity relationships (SAR) and develop new chemical entities targeting a range of therapeutic areas. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

1-(piperidin-4-ylmethoxy)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-4-14-13(3-1)7-10-17-15(14)18-11-12-5-8-16-9-6-12/h1-4,7,10,12,16H,5-6,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDCNZZPUYVLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Piperidin-4-yl)methoxy]isoquinoline typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a methoxy-substituted isoquinoline. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 1-[(Piperidin-4-yl)methoxy]isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: Pd/C with hydrogen gas.

    Substitution: Na

Activité Biologique

1-[(Piperidin-4-yl)methoxy]isoquinoline is a compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C14H18N2O
Molecular Weight : 230.30 g/mol
CAS Number : 1368324-75-7

The compound features a piperidine ring connected to an isoquinoline structure via a methoxy group. This unique structure is believed to contribute to its diverse biological activities.

1-[(Piperidin-4-yl)methoxy]isoquinoline exhibits its biological effects through various mechanisms, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, which may lead to therapeutic effects in conditions such as cancer and metabolic disorders.
  • Receptor Modulation : It may interact with specific receptors in the body, influencing signaling pathways that regulate cellular functions.
  • Antimicrobial Activity : The compound has demonstrated the ability to disrupt bacterial cell membranes and interfere with metabolic processes, leading to its antibacterial properties.

Antimicrobial Activity

Research indicates that 1-[(Piperidin-4-yl)methoxy]isoquinoline possesses significant antimicrobial activity against various bacterial strains. In vitro studies have shown:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Salmonella typhi4 µg/mL
Bacillus subtilis8 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

1-[(Piperidin-4-yl)methoxy]isoquinoline has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have reported dose-dependent cytotoxicity in:

Cell Line IC50 (µM)
HeLa (cervical cancer)10 ± 1.5
MCF-7 (breast cancer)15 ± 2.0
A549 (lung cancer)12 ± 1.0

The mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest, making it a promising candidate for further investigation in cancer therapy.

Enzyme Inhibition

The compound has also been studied for its effect on key enzymes such as acetylcholinesterase (AChE) and urease:

Enzyme Inhibition (%) at 100 µM
Acetylcholinesterase75%
Urease80%

These results indicate that the compound could play a role in treating conditions related to enzyme dysfunction.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of several derivatives of isoquinoline, including 1-[(Piperidin-4-yl)methoxy]isoquinoline. The results indicated that this compound had a lower MIC compared to traditional antibiotics against certain strains, suggesting its potential as an alternative treatment option .

Case Study 2: Cytotoxicity in Cancer Cells

Another research effort investigated the cytotoxic effects of various isoquinoline derivatives on cancer cell lines. The study found that 1-[(Piperidin-4-yl)methoxy]isoquinoline exhibited significant cytotoxicity against HeLa cells, with mechanisms involving apoptosis and cell cycle disruption being proposed .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

Isoquinoline Sulfonamides (H7, H8, H9, HA1004)
  • Key Differences: Functional Groups: Unlike 1-[(Piperidin-4-yl)methoxy]isoquinoline, these analogs (e.g., H7, HA1004) contain sulfonamide groups instead of a methoxy-piperidine substituent . Protein Kinase C (PKC) Affinity:
  • H7 (1-(5-isoquinoline sulfonyl)-2-methylpiperazine dihydrochloride) exhibits high PKC inhibition (IC₅₀ ~ 6 µM) due to its sulfonamide and methylpiperazine groups .
  • HA1004, with a guanidinoethyl group, shows weak PKC inhibition (IC₅₀ > 40 µM) .
  • Inference for Target Compound: The absence of a sulfonamide group in 1-[(Piperidin-4-yl)methoxy]isoquinoline likely reduces PKC affinity but may enhance selectivity for other targets.
  • Biological Effects: H7 strongly inhibits cytotoxic T lymphocyte (CTL) lysis (up to 80% at 100 µM), while HA1004 has minimal effect (<10% inhibition) .
PA-082 (Isoquinoline Derivative)
  • Structure: PA-082 (1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl}isoquinoline) has multiple methoxy and benzyl substituents .
  • Molecular Weight: 542.665 g/mol (vs.
  • Functional Implications : The benzyl and additional methoxy groups in PA-082 may enhance lipophilicity and receptor binding compared to the simpler methoxy-piperidine substituent in the target compound.
4-Hydroxypiperidine Derivatives
  • Structural Contrast : Derivatives like 4-hydroxypiperidine hydrochloride () replace the methoxy group with a hydroxyl group, increasing polarity and hydrogen-bonding capacity .
  • Pharmacokinetic Impact : The hydroxyl group may improve aqueous solubility but reduce blood-brain barrier penetration compared to the methoxy group in the target compound .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups PKC Inhibition (IC₅₀) Solubility (Inference)
1-[(Piperidin-4-yl)methoxy]isoquinoline ~244.3 Methoxy-piperidine Not reported Moderate (balanced lipophilicity)
H7 364.3 Isoquinoline sulfonyl, methylpiperazine ~6 µM Low (highly lipophilic)
PA-082 542.7 Multiple methoxy, benzyl Not reported Very low (high molecular weight)
4-Hydroxypiperidine 101.1 Hydroxyl-piperidine Not applicable High (polar group)

Mechanistic and Pharmacokinetic Insights

  • Kinase Inhibition: Sulfonamide-containing isoquinolines (e.g., H7) inhibit PKC via competitive binding to the ATP site, whereas the target compound’s mechanism remains speculative but may involve alternative kinase or receptor targets .
  • Cellular Proliferation: Isoquinoline sulfonamides suppress proliferation in lymphocytes and tumor cells (e.g., H7 reduces proliferation by 70% at 50 µM), suggesting that structural simplification in the target compound might lower antiproliferative potency .
  • Metabolic Stability: The piperidine ring in 1-[(Piperidin-4-yl)methoxy]isoquinoline could enhance metabolic stability compared to compounds with ester or amide groups (e.g., 4-hydroxypiperidine-1-carboxylic acid isopropyl ester in ) .

Q & A

Q. Table 1: Example Synthetic Pathways

StepReaction TypeKey Reagents/ConditionsReference
1CyclizationCu catalyst, diaryliodonium salts
2SubstitutionPiperidin-4-ylmethanol, base (e.g., K₂CO₃)
3PurificationColumn chromatography (silica gel, EtOAc/hexane)

How is the compound characterized after synthesis?

Characterization involves:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks. For example, the piperidine ring protons resonate at δ 1.5–2.8 ppm, while isoquinoline protons appear upfield .
    • Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • Elemental Analysis : Ensures purity and correct stoichiometry .
  • X-ray Crystallography (if applicable): Resolves 3D structure, particularly for novel derivatives .

What are the initial biological screening approaches?

Initial screening focuses on:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases or proteases due to isoquinoline's affinity for ATP-binding pockets .
    • Receptor Binding : Radioligand displacement assays (e.g., GPCRs or neurotransmitter receptors, given piperidine's neuroactivity) .
  • Cytotoxicity Profiling : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity .

Advanced Questions

How can reaction conditions be optimized for higher yields?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalyst Screening : Transition metals (e.g., Cu, Pd) improve cyclization efficiency; ligand choice (e.g., bipyridine) affects regioselectivity .
  • Temperature Control : Lower temps (0–25°C) reduce side reactions in sensitive steps .

Data Contradiction Note : While uses Cu catalysts for cyclization, employs metal-free conditions for methylthio derivatives. This highlights the need to tailor conditions to substituent reactivity .

How to resolve contradictions in biological activity data?

Contradictions (e.g., varying IC₅₀ values across assays) may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Compound Stability : Test degradation in buffer solutions (e.g., pH 7.4 PBS) via HPLC .
  • Off-Target Effects : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

How to design SAR studies for this compound?

Structure-Activity Relationship (SAR) studies require:

  • Core Modifications :
    • Isoquinoline Substituents : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance π-π stacking .
    • Piperidine Modifications : Compare 4-methoxy vs. 4-hydroxyl groups to probe hydrogen bonding .
  • Bioisosteric Replacement : Replace piperidine with azepane to assess ring size impact on bioavailability .

Q. Table 2: SAR Analogs and Activities

Analog StructureModificationObserved ActivityReference
6,7-DimethoxyisoquinolineMethoxy groupsEnhanced kinase inhibition
Azepane-substituted derivative7-membered ringImproved solubility

Methodological Considerations

  • Data Reproducibility : Validate synthetic routes across ≥3 independent batches.
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding modes and guide SAR .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.